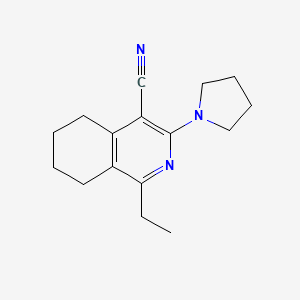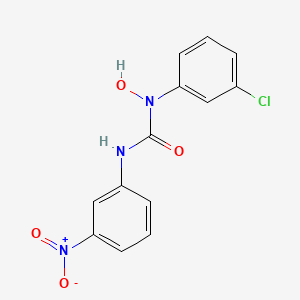
N-(5-chloro-2-pyridinyl)-2-methoxy-4-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds closely related to N-(5-chloro-2-pyridinyl)-2-methoxy-4-(methylthio)benzamide, involves multi-step chemical reactions that yield a variety of compounds with potential neuroleptic activity. These syntheses are often designed to introduce specific functional groups that confer desirable biological activities and pharmacokinetic properties. For example, the synthesis of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds has shown significant neuroleptic activity, highlighting the importance of structure-activity relationships in the design of benzamide derivatives (Iwanami Sumio et al., 1981).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to N-(5-chloro-2-pyridinyl)-2-methoxy-4-(methylthio)benzamide, has been characterized using techniques such as X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy. These methods have been instrumental in identifying polymorphs and understanding the thermodynamic stability of these compounds. For instance, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were characterized, revealing insights into their stability and vibrational modes (T. Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that influence their pharmacological properties. The introduction of specific substituents through chemical synthesis can significantly alter their activity profile. For example, the introduction of a methyl group on the p-amino group of metoclopramide analogs has been shown to enhance neuroleptic activity, indicating the critical role of chemical modifications in developing more potent derivatives (Iwanami Sumio et al., 1981).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are crucial for their formulation and therapeutic efficacy. These properties are often determined through X-ray diffraction, thermogravimetric analysis, and differential thermal analysis. The crystalline forms of benzamide derivatives can exhibit different melting points and solubilities, which are essential considerations in drug development (T. Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. Studies on the synthesis and pharmacological activity of these compounds provide insights into their mechanism of action, which is often related to their ability to interact with specific receptors or enzymes. For example, the potent activity of certain benzamide derivatives against 5-HT4 receptors suggests their potential use in treating gastrointestinal disorders (T. Yanagi et al., 1999).
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-19-12-7-10(20-2)4-5-11(12)14(18)17-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBUCQRIOOZVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5530539.png)
![3-amino-N-(3-fluoro-4-methylphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5530543.png)


![2-allyl-9-(3-hydroxy-4-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530574.png)
![5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5530582.png)


![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5530598.png)

![N-[2-(aminocarbonyl)phenyl]nicotinamide](/img/structure/B5530603.png)
![2-[(2-aminophenyl)thio]-N,N-diethylacetamide](/img/structure/B5530629.png)
![8-(6-methyl-3-pyridazinyl)-1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-1,8-diazaspiro[4.5]decane](/img/structure/B5530632.png)
![4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5530636.png)